1-Methyl-3-t-butylpyrazole
Overview
Description
1-Methyl-3-t-butylpyrazole is a chemical compound with the molecular formula C8H14N2. It has a molecular weight of 138.21 g/mol . The IUPAC name for this compound is 3-tert-butyl-1-methylpyrazole .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-t-butylpyrazole consists of a five-membered ring containing two nitrogen atoms. The compound has a single rotatable bond and a topological polar surface area of 17.8 Ų . Further structural analysis may be found in specialized literature .Physical And Chemical Properties Analysis
1-Methyl-3-t-butylpyrazole has a molecular weight of 138.21 g/mol and an XLogP3-AA value of 1.9, which is a measure of its hydrophobicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound’s exact mass and monoisotopic mass are both 138.115698455 g/mol . Further physical and chemical properties may be found in specialized literature .Scientific Research Applications
Pharmacological and Biochemical Aspects
1-Methyltetrazole-5-thiol or its derivatives, which share a similar structure with 1-Methyl-3-t-butylpyrazole, have been studied for their pharmacological, biochemical, and chemical aspects. These compounds have been observed to induce an 'Antabuse-like' reaction when combined with alcohol. This reaction leads to elevated blood acetaldehyde levels due to the inactivation of hepatic aldehyde dehydrogenase. This suggests the potential use of these compounds as therapeutic 'anti-alcohol' agents, akin to the function of disulfiram or calcium cyanamide (Kitson, 1987).
Anti-inflammatory and Antibacterial Properties
Another closely related compound, trifluoromethylpyrazoles, particularly when the trifluoromethyl group is positioned at the 3- or 5-position of the pyrazole nucleus, has garnered attention due to its anti-inflammatory and antibacterial properties. The significance of the location of the trifluoromethyl group and its influence on the activity profile of these compounds underscores the potential of specific pyrazole derivatives in medicinal chemistry. These insights could be beneficial in guiding future research into the pharmacological applications of 1-Methyl-3-t-butylpyrazole (Kaur, Kumar, & Gupta, 2015).
properties
IUPAC Name |
3-tert-butyl-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(2,3)7-5-6-10(4)9-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMELWSMBFNST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161787 | |
Record name | 1-Methyl-3-t-butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-t-butylpyrazole | |
CAS RN |
141665-16-9 | |
Record name | 1-Methyl-3-t-butylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141665169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-t-butylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60161787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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